b) Regioisomer Synthesis: Research exploring SDB-006 analogs involved synthesizing regioisomeric methoxy- and fluorine-substituted analogs. These were synthesized to investigate the impact of structural modifications on pharmacological properties. The synthesis involved introducing methoxy or fluorine substituents at different positions on the indole ring. []
Studies have utilized molecular dynamics simulations to investigate the conformational preferences of SDB-006 and its analogs when interacting with cannabinoid receptors. These simulations provide insights into the structural features responsible for the observed pharmacological differences between SDB-006 and other related compounds. []
Scientific research: * Understanding Cannabinoid Pharmacology: SDB-006 serves as a valuable tool for researchers studying the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors. [] This knowledge contributes to a deeper understanding of the endocannabinoid system and its role in various physiological processes.* Developing Analytical Techniques: The emergence of novel SCs like SDB-006 necessitates the development of sensitive and reliable analytical methods for their detection and identification in biological samples. Research on SDB-006 has contributed to the development and validation of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), for the identification and quantification of SCs in seized drug samples and biological fluids. [, ]* Forensic Science: The identification and characterization of SDB-006 and its analogs in seized drug samples is crucial for law enforcement agencies to control the spread of these substances and prosecute those involved in their production and distribution. []
References:[1] The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs.[2] Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. [] In vitro metabolism of new synthetic cannabinoid SDB-006 in human hepatocytes by high-resolution mass spectrometry[4] Mass spectrometric identification and structural analysis of the third-generation synthetic cannabinoids on the UK market since the 2013 legislative ban
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2